molecular formula C16H22F3N5O3 B11479239 ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate

ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate

Cat. No.: B11479239
M. Wt: 389.37 g/mol
InChI Key: RUDZIAODFBZILM-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl, piperazine, and pyridine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the trifluoromethyl group:

    Piperazine incorporation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Pyridine attachment: The pyridine moiety is incorporated through coupling reactions, such as Suzuki or Heck coupling, using pyridine boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts, boronic acids, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The piperazine and pyridine groups may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3,3,3-TRIFLUOROPROPIONATE: Similar trifluoromethyl group but lacks the piperazine and pyridine moieties.

    3,3,3-TRIFLUORO-1-PROPANOL: Contains a trifluoromethyl group but differs in the functional groups attached.

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is unique due to its combination of trifluoromethyl, piperazine, and pyridine groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H22F3N5O3

Molecular Weight

389.37 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-2-(pyridine-3-carbonylamino)propanoate

InChI

InChI=1S/C16H22F3N5O3/c1-3-27-14(26)15(16(17,18)19,22-24-9-7-23(2)8-10-24)21-13(25)12-5-4-6-20-11-12/h4-6,11,22H,3,7-10H2,1-2H3,(H,21,25)

InChI Key

RUDZIAODFBZILM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CN=CC=C1)NN2CCN(CC2)C

Origin of Product

United States

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